molecular formula C14H14N2O3S B3013806 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-62-2

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B3013806
CAS RN: 864937-62-2
M. Wt: 290.34
InChI Key: TWMAAQPJNHWEQF-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to exhibit various biological activities and are used in the development of new chemotherapeutics .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition .

Scientific Research Applications

  • Antimicrobial and Antioxidant Activities : A study conducted by Sindhe et al. (2016) focused on the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, using a similar compound. The synthesized compounds demonstrated significant antimicrobial and antioxidant activities. This indicates the potential of such compounds in developing new antimicrobial and antioxidant agents (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).

  • Antiviral Activity : Research by Srivastava et al. (1977) on thiazole C-nucleosides, which are structurally related, revealed their potential antiviral activity against various viruses, including herpes and parainfluenza. These compounds were also evaluated as inhibitors of purine nucleotide biosynthesis, suggesting their relevance in antiviral research (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

  • Antibacterial Agents : A study by Palkar et al. (2017) designed and synthesized novel analogs of benzimidazole and thiazole derivatives, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests the potential of similar compounds in developing new antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

  • Anti-HIV Activity : Research by Zia et al. (2012) on arylthiazolyl carbohydrazide analogs, similar in structure, showed that some compounds exhibited inhibitory effects against HIV-1, indicating their potential in HIV treatment research (Zia, Akhtar, Hameed, & Al-Masoudi, 2012).

  • Imaging of Fatty Acid Amide Hydrolase in Brain : A novel positron emission tomography (PET) radiotracer developed by Shimoda et al. (2015) for in vivo imaging of fatty acid amide hydrolase in the brain utilized a similar compound. This suggests its potential application in neurological research (Shimoda, Yui, Zhang, Hatori, Ogawa, Fujinaga, Yamasaki, Xie, Kumata, & Zhang, 2015).

properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-3-4-10-12(7-9)20-14(16(10)2)15-13(17)11-8-18-5-6-19-11/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMAAQPJNHWEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.